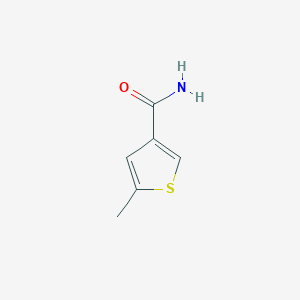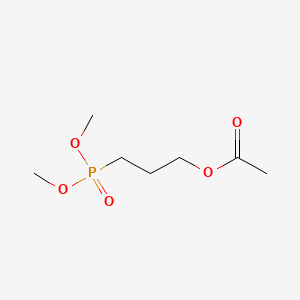
3-(Dimethoxyphosphoryl)propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethoxyphosphoryl)propyl acetate is an organic compound with the molecular formula C7H15O5P It is a phosphonate ester, characterized by the presence of a dimethoxyphosphoryl group attached to a propyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethoxyphosphoryl)propyl acetate typically involves the reaction of dimethyl phosphite with an appropriate alkylating agent under controlled conditions. One common method involves the use of acrylamide and dimethyl phosphite in the presence of a catalyst, such as a nonacid compound of alkaline earth metal . The reaction proceeds efficiently, leading to the formation of the desired product with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethoxyphosphoryl)propyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Dimethoxyphosphoryl)propyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(dimethoxyphosphoryl)propyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl phosphite
- Diethyl phosphite
- Trimethyl phosphite
Comparison
Compared to similar compounds, 3-(dimethoxyphosphoryl)propyl acetate is unique due to its specific structural features, such as the presence of both a dimethoxyphosphoryl group and a propyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
39118-51-9 |
|---|---|
Molekularformel |
C7H15O5P |
Molekulargewicht |
210.16 g/mol |
IUPAC-Name |
3-dimethoxyphosphorylpropyl acetate |
InChI |
InChI=1S/C7H15O5P/c1-7(8)12-5-4-6-13(9,10-2)11-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
VTWAWTIFDFTWJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B15089736.png)

![2-[3-(4H-triazol-4-yl)phenoxy]acetic acid](/img/structure/B15089747.png)
![3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15089752.png)
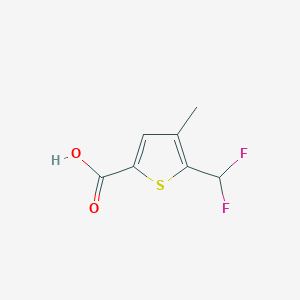

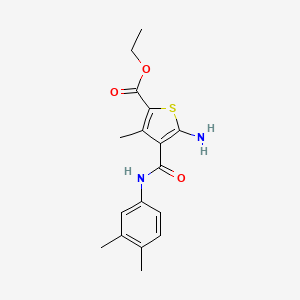
![Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]-](/img/structure/B15089774.png)
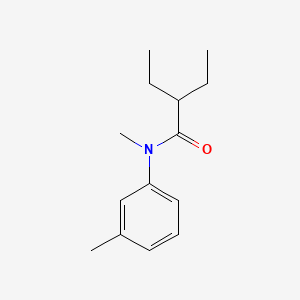

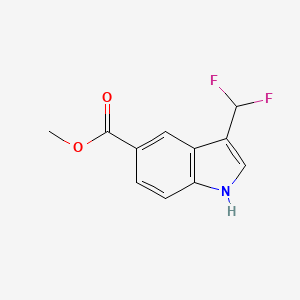
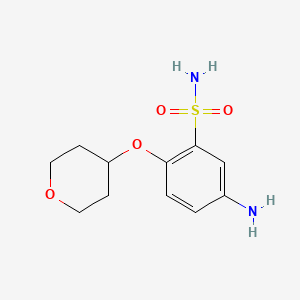
![6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B15089799.png)
